molecular formula C8H13NO4 B12582903 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- CAS No. 610284-42-9

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)-

Cat. No.: B12582903
CAS No.: 610284-42-9
M. Wt: 187.19 g/mol
InChI Key: YGMCCBARPIHBKI-OLQVQODUSA-N
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Description

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- is a chemical compound with the molecular formula C8H13NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- typically involves the esterification of 2,5-Pyrrolidinedicarboxylic acid. One common method is the reaction of 2,5-Pyrrolidinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2,5-Pyrrolidinedicarboxylic acid.

    Reduction: 2,5-Pyrrolidinedimethanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5S)-
  • 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2R,5R)-
  • 2,5-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl)-, dimethyl ester

Uniqueness

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2S,5R) configuration may result in different biological activity compared to other stereoisomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

610284-42-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+

InChI Key

YGMCCBARPIHBKI-OLQVQODUSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1)C(=O)OC

Canonical SMILES

COC(=O)C1CCC(N1)C(=O)OC

Origin of Product

United States

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